![molecular formula C13H12O B177450 2-Methyl-5-phenylphenol CAS No. 105902-32-7](/img/structure/B177450.png)
2-Methyl-5-phenylphenol
Overview
Description
2-Methyl-5-phenylphenol is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-methyl [1,1’-biphenyl]-3-ol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylphenol can be represented by the InChI code: 1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 . This indicates that the compound consists of a phenyl group attached to a methylphenol group.Scientific Research Applications
Environmental Remediation
Heterogeneous Electro-Fenton-like Processes: 2-Methyl-5-phenylphenol has been studied for its degradation in water using heterogeneous electro-Fenton-like processes. These processes utilize transition metals as catalysts and electrocatalysts to prevent the generation of iron sludge and offer an environmentally friendly degradation method .
Analytical Chemistry
Electrochemical Sensing: A nano-sized copper (II) complex has been synthesized for use as an electrochemical sensor for 2-Methyl-5-phenylphenol. This application is significant for detecting the presence of 2-Methyl-5-phenylphenol in various samples, including lemon and orange rinds, as well as water, with a high degree of sensitivity .
Organic Synthesis
Catalysis in Demethylation Reactions: The compound has been involved in research related to the synthesis of m-aryloxy phenols. Hydrogen bromide and boron tribromide are used as catalysts in demethylation reactions where 2-Methyl-5-phenylphenol can play a role in enhancing the outcome of these organic reactions .
Pesticide Degradation
Photocatalytic Processes: TiO2 and B-doped TiO2 catalysts have been used to eliminate several pesticides, including o-phenylphenol, which is structurally similar to 2-Methyl-5-phenylphenol. These photocatalytic processes are carried out under simulated solar irradiation, showcasing the potential of 2-Methyl-5-phenylphenol in the degradation of pesticides .
Pharmaceutical Applications
Schiff Base Ligand Synthesis: 2-Methyl-5-phenylphenol is used in the synthesis of Schiff base ligands, which have significant importance in pharmaceuticals. These ligands can coordinate with metal ions to form complexes that have potential applications in various branches of pharmaceutical science .
Material Science
Nanomaterials Synthesis: The compound is involved in the synthesis of nanomaterials, such as nano-sized copper (II) complexes. These materials have applications in creating modified electrodes for electrochemical sensors, demonstrating the versatility of 2-Methyl-5-phenylphenol in material science .
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets, including enzymes and cell membranes, due to their antioxidant properties .
Mode of Action
It is known that phenolic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets .
Biochemical Pathways
Phenolic compounds are known to be involved in various metabolic processes . They can undergo biotransformation, which involves modifications such as methylation, glucuronidation, and sulfation . These transformations can affect the compound’s bioavailability and its interactions with biological targets .
Pharmacokinetics
Phenolic compounds are generally known to have variable bioavailability due to factors such as their chemical structure, the presence of glycosides, and the individual’s metabolic capacity .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress . They can also interact with various enzymes and receptors, potentially influencing cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-phenylphenol. For instance, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound’s bioavailability and metabolism can be influenced by individual factors, such as the person’s diet and metabolic capacity .
properties
IUPAC Name |
2-methyl-5-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPGYRYSLXORFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634697 | |
Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylphenol | |
CAS RN |
105902-32-7 | |
Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.